5-bromo-N-cyclohexyl-2-nitroaniline
Overview
Description
5-bromo-N-cyclohexyl-2-nitroaniline is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
5-Bromo-N-cyclohexyl-2-nitroaniline is used in the synthesis and characterization of other compounds. For example, it was involved in the reaction of 5-bromo- or 3-bromo-2-methylpyridine with o-nitroaniline, leading to the synthesis of corresponding N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines (Peterson & Tolman, 1977).
It has applications in the study of aromatic substitution with rearrangement processes. An example is its role in the prototropic rearrangement of 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone (Mare et al., 1971).
The compound is useful in antimicrobial and antitubercular studies. A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, synthesized by condensation with 5-(nitro/bromo)-o-phenylenediamine, demonstrated anti-tubercular activity (Shingalapur et al., 2009).
Its derivatives have been used in the study of DNA conformation, where 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide forms a crystalline complex with the self-complementary dinucleoside monophosphate (Vyas et al., 1984).
This compound is also involved in the synthesis and analysis of coordination complexes, as seen in the synthesis of complexes derived from 5-bromosalicylidene-2-chloro-4-nitroaniline (Jain & Mishra, 2016).
The compound has applications in green chemistry, as demonstrated by the synthesis and characterization of Schiff base compounds through condensation reactions involving 5-bromo-2-hydroxybenzaldehyde (Zulfiqar et al., 2020).
It plays a role in the study of large-scale chemical processes, such as the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation (Agosti et al., 2017).
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRXFCQJSXPOHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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